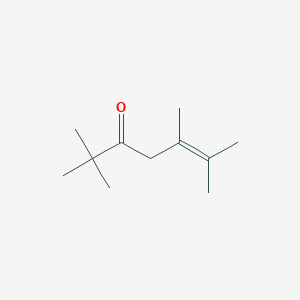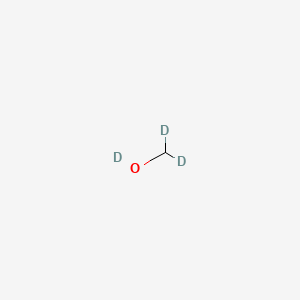
Hydroxymethyl-d3 radical
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The Hydroxymethyl-d3 radical is a deuterated form of the hydroxymethyl radical, with the chemical formula CD3O. It is a highly reactive species due to the presence of an unpaired electron on the oxygen atom. This radical is often used in various chemical reactions and studies due to its unique properties and reactivity .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The preparation of the Hydroxymethyl-d3 radical typically involves the use of deuterated methanol (CD3OH) as a starting material. One common method is the photocatalytic generation of the radical from deuterated methanol using a suitable photocatalyst and light source . Another method involves the halogen-atom transfer (XAT) from α-aminoalkyl radicals to convert alkyl iodides into the corresponding open-shell species, followed by the addition to formaldehyde .
Industrial Production Methods
Industrial production of the this compound is not common due to its highly reactive nature and the specialized conditions required for its generation. it can be produced in small quantities for research purposes using advanced laboratory techniques such as photocatalysis and electrophotocatalysis .
Análisis De Reacciones Químicas
Types of Reactions
The Hydroxymethyl-d3 radical undergoes various types of reactions, including:
Oxidation: The radical can be oxidized to form deuterated formaldehyde (CD2O) or other oxidation products.
Reduction: It can be reduced to form deuterated methanol (CD3OH) or other reduced species.
Substitution: The radical can participate in substitution reactions, where it replaces a hydrogen atom in a molecule with a hydroxymethyl group.
Common Reagents and Conditions
Common reagents used in reactions involving the this compound include:
Formaldehyde: Used as a C1 synthon in radical hydroxymethylation reactions.
Phosphine additives: Used to trap transient O-radicals and facilitate the formation of hydroxymethylated products.
Photocatalysts: Used to generate the radical from deuterated methanol under light irradiation.
Major Products Formed
Major products formed from reactions involving the this compound include deuterated formaldehyde (CD2O), deuterated methanol (CD3OH), and various hydroxymethylated compounds .
Aplicaciones Científicas De Investigación
The Hydroxymethyl-d3 radical has several scientific research applications, including:
Organic Synthesis:
Pharmaceutical Research: Utilized in the synthesis of drug molecules and natural products containing hydroxymethyl motifs.
Material Science: Employed in the development of high-value materials with specific properties.
Biological Studies: Used to study the reactivity and behavior of radicals in biological systems.
Mecanismo De Acción
The mechanism of action of the Hydroxymethyl-d3 radical involves the homolytic cleavage of bonds to generate the radical species, followed by its reaction with other molecules. The radical can abstract hydrogen atoms from other species, leading to the formation of new bonds and products . The molecular targets and pathways involved in these reactions depend on the specific conditions and reagents used .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to the Hydroxymethyl-d3 radical include:
Hydroxymethyl radical (CH3O): The non-deuterated form of the this compound.
Methoxy radical (CH3O): A related radical with a similar structure but different reactivity.
Formyl radical (CHO): Another related radical with a different functional group.
Uniqueness
The this compound is unique due to the presence of deuterium atoms, which can influence its reactivity and stability compared to its non-deuterated counterpart. This makes it valuable in studies involving isotopic labeling and kinetic isotope effects .
Propiedades
Número CAS |
6853-31-2 |
|---|---|
Fórmula molecular |
CH4O |
Peso molecular |
35.060 g/mol |
Nombre IUPAC |
dideuterio(deuteriooxy)methane |
InChI |
InChI=1S/CH4O/c1-2/h2H,1H3/i1D2,2D |
Clave InChI |
OKKJLVBELUTLKV-FUDHJZNOSA-N |
SMILES isomérico |
[2H]C([2H])O[2H] |
SMILES canónico |
CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


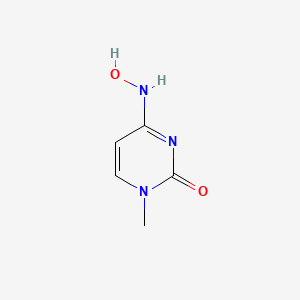
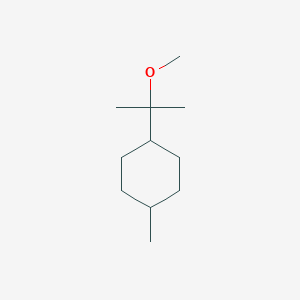

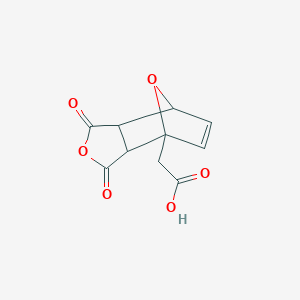
![(2Z,7E)-2,7-bis[(E)-3-phenylprop-2-enylidene]cycloheptan-1-one](/img/structure/B14717973.png)
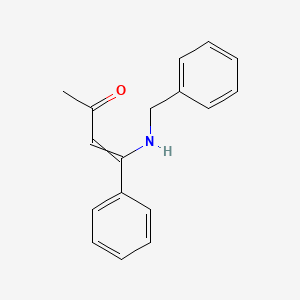

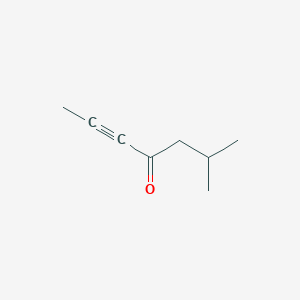
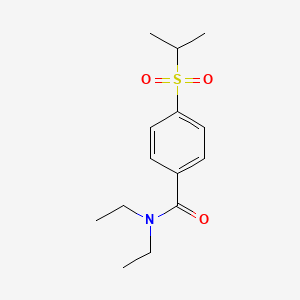
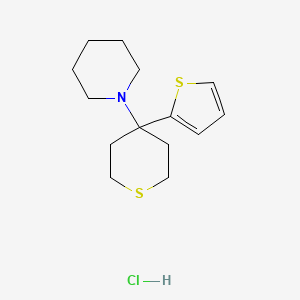
![5-Ethenylbicyclo[2.2.2]oct-2-ene](/img/structure/B14718013.png)


